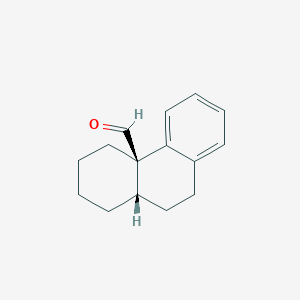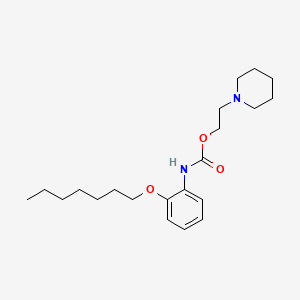
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester typically involves the reaction of 2-(heptyloxy)phenol with 2-(1-piperidinyl)ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This would likely involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the ester and amine groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbamate esters and amines.
Scientific Research Applications
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester involves its interaction with lipid bilayers. It exerts a biphasic effect on the fluidity of phosphatidylcholine bilayers, initially increasing fluidity at lower concentrations and decreasing it at higher concentrations. This effect is likely due to the compound’s ability to intercalate into the lipid bilayer and alter its packing density .
Comparison with Similar Compounds
Similar Compounds
Carbisocaine: Another local anesthetic with a similar structure but different alkyl chain length.
Propyloxyphenyl carbamate: A shorter-chain homolog with different effects on lipid bilayers.
Uniqueness
Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(1-piperidinyl)ethyl ester is unique due to its specific alkyl chain length, which influences its interaction with lipid bilayers and its biphasic effect on membrane fluidity. This makes it a valuable compound for studying the structure-activity relationships of local anesthetics .
Properties
CAS No. |
76629-85-1 |
|---|---|
Molecular Formula |
C21H34N2O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl N-(2-heptoxyphenyl)carbamate |
InChI |
InChI=1S/C21H34N2O3/c1-2-3-4-5-11-17-25-20-13-8-7-12-19(20)22-21(24)26-18-16-23-14-9-6-10-15-23/h7-8,12-13H,2-6,9-11,14-18H2,1H3,(H,22,24) |
InChI Key |
VQRKVYYIQBNKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCCCC2 |
Related CAS |
55792-21-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


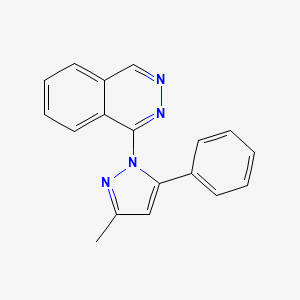

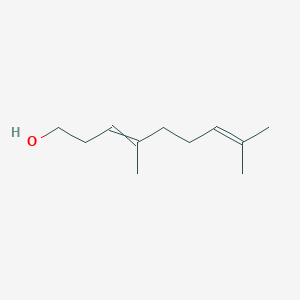
![Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate](/img/structure/B14443919.png)
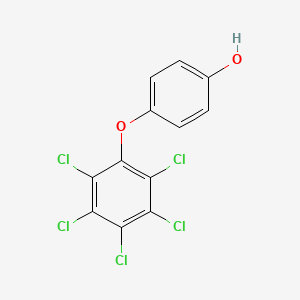
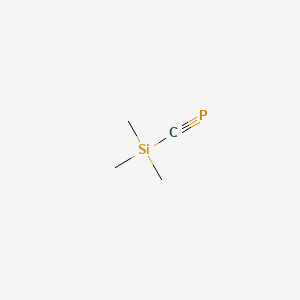
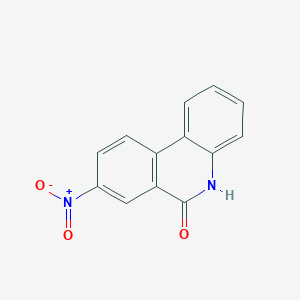

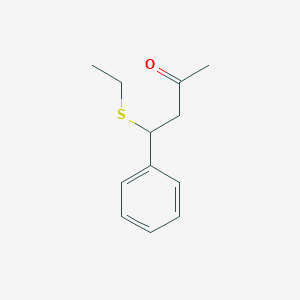


![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)
![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)
